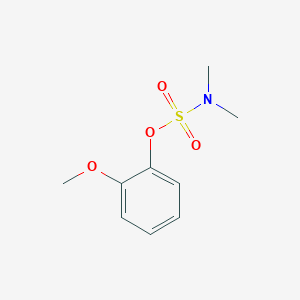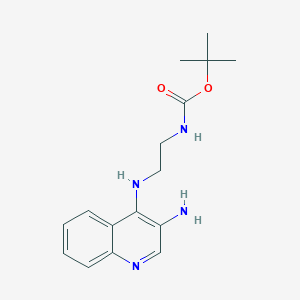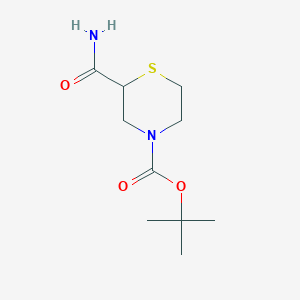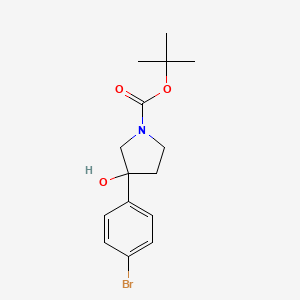
(2-methoxyphenyl) N,N-dimethylsulfamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
(2-methoxyphenyl) N,N-dimethylsulfamate is an organic compound that belongs to the class of sulfamic acid esters. This compound is characterized by the presence of a dimethylsulfamoyl group attached to a 2-methoxyphenyl ester. It is of interest in various fields of chemistry due to its unique structural features and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-methoxyphenyl) N,N-dimethylsulfamate typically involves the reaction of dimethylsulfamoyl chloride with 2-methoxyphenol in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acid chloride. The general reaction scheme is as follows:
Dimethylsulfamoyl chloride+2-methoxyphenol→Dimethylsulfamic acid 2-methoxyphenyl ester+HCl
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. This often involves the use of continuous flow reactors and automated systems to control reaction parameters precisely.
化学反応の分析
Types of Reactions
(2-methoxyphenyl) N,N-dimethylsulfamate undergoes various chemical reactions, including:
Oxidation: The ester can be oxidized to form corresponding sulfonic acid derivatives.
Reduction: Reduction reactions can convert the ester into alcohol derivatives.
Substitution: Nucleophilic substitution reactions can replace the methoxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl esters.
科学的研究の応用
(2-methoxyphenyl) N,N-dimethylsulfamate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and as a precursor for other industrial compounds.
作用機序
The mechanism of action of (2-methoxyphenyl) N,N-dimethylsulfamate involves its interaction with molecular targets through its sulfamoyl and ester functional groups. These interactions can lead to the formation of covalent bonds with target molecules, altering their structure and function. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
- Dimethylsulfamic acid phenyl ester
- Dimethylsulfamic acid 4-methoxyphenyl ester
- Dimethylsulfamic acid 3-methoxyphenyl ester
Uniqueness
(2-methoxyphenyl) N,N-dimethylsulfamate is unique due to the position of the methoxy group on the phenyl ring, which influences its reactivity and interactions with other molecules. This positional difference can lead to variations in chemical behavior and biological activity compared to its isomers.
特性
分子式 |
C9H13NO4S |
|---|---|
分子量 |
231.27 g/mol |
IUPAC名 |
(2-methoxyphenyl) N,N-dimethylsulfamate |
InChI |
InChI=1S/C9H13NO4S/c1-10(2)15(11,12)14-9-7-5-4-6-8(9)13-3/h4-7H,1-3H3 |
InChIキー |
DJVWDJPAALBNLJ-UHFFFAOYSA-N |
正規SMILES |
CN(C)S(=O)(=O)OC1=CC=CC=C1OC |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(2-Aminoethyl)thiomethyl]pyrimidine](/img/structure/B8458366.png)


![3-chloro-4-[[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]methyl]benzoic acid](/img/structure/B8458385.png)




![6-(4-Fluorophenyl)-4-(2-methoxyethoxy)pyrido[3,2-d]pyrimidine](/img/structure/B8458419.png)

![3-[3-(Diethylamino)phenyl]-6-(dimethylamino)-2-benzofuran-1(3H)-one](/img/structure/B8458433.png)
